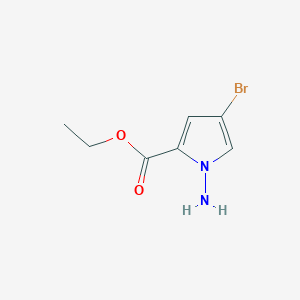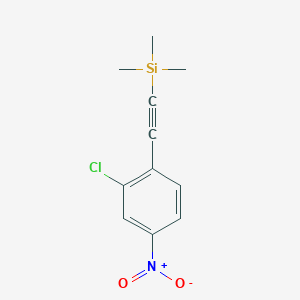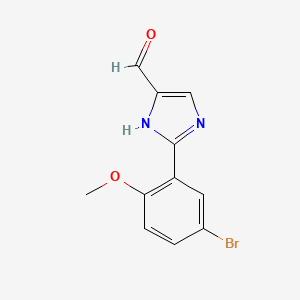
2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated methoxyphenyl group attached to an imidazole ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to formylation to introduce the aldehyde group, followed by cyclization with appropriate reagents to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group and the imidazole ring can form specific interactions with these targets, leading to modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methoxyphenyl benzenesulfonate
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- Tris(5-bromo-2-methoxyphenyl)antimony
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(12)4-9(10)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
KRAUIOZSJBPJAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

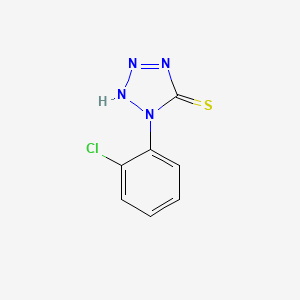
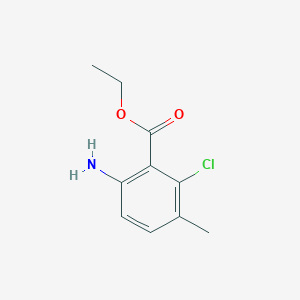
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)

![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)


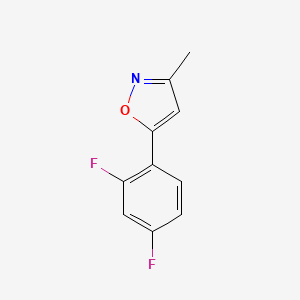
![Benzo[g]quinazoline](/img/structure/B13665071.png)

